4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)-
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Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazinoquinoxaline core, which is a fusion of thiazine and quinoxaline rings, with a phenylamino substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or another suitable solvent, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazine derivatives.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; in polar or non-polar solvents depending on the reaction.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Thiazine derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chlorophenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
Uniqueness
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of the phenylamino group at the 2-position enhances its potential for substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, its unique combination of thiazine and quinoxaline rings contributes to its distinct electronic and steric properties, which are valuable in both research and industrial applications .
Properties
CAS No. |
154371-11-6 |
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Molecular Formula |
C16H10N4OS |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-anilino-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C16H10N4OS/c21-14-13-15(19-12-9-5-4-8-11(12)18-13)22-16(20-14)17-10-6-2-1-3-7-10/h1-9H,(H,17,20,21) |
InChI Key |
NXVCSULCYGSMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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